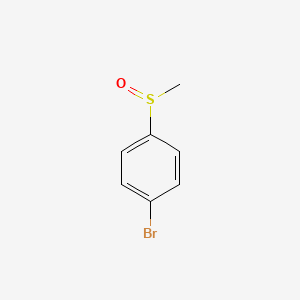

1-Bromo-4-(methylsulfinyl)benzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOPDYTWAYBUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918463 | |

| Record name | 1-Bromo-4-(methanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-71-4 | |

| Record name | 4-Bromophenyl methyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-(methanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-(methylsulphinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformation Studies of 1 Bromo 4 Methylsulfinyl Benzene

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The carbon-bromine (C-Br) bond in 1-bromo-4-(methylsulfinyl)benzene is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the para-methylsulfinyl group enhances the electrophilicity of the brominated carbon, making it a highly competent substrate for oxidative addition to a low-valent metal center, which is often the rate-determining step in these catalytic cycles. researchgate.netmasterorganicchemistry.com

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The aryl bromide moiety of this compound readily participates in several key palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a powerful method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination : This reaction is a vital method for constructing carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org The reaction is tolerant of a wide range of functional groups and has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

These reactions follow a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira), and reductive elimination, which regenerates the active Pd(0) catalyst. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov Brominated aromatics like this compound are excellent substrates for this transformation.

The general mechanism proceeds through three fundamental steps:

Oxidative Addition : The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) intermediate. researchgate.net

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst. researchgate.net

The reaction is known for its mild conditions and tolerance of diverse functional groups, making it highly valuable in synthetic chemistry. mdpi.com For a substrate like this compound, the electron-withdrawing sulfoxide (B87167) group facilitates the initial oxidative addition step, often leading to high reaction efficiency.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | High |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High |

Data in the table is representative of typical Suzuki-Miyaura reactions involving functionalized aryl bromides and is for illustrative purposes.

Beyond metal-catalyzed coupling, the aromatic ring of this compound is subject to other substitution reactions.

Electrophilic Aromatic Substitution (EAS) : In EAS reactions (e.g., nitration, further halogenation), the reactivity and regioselectivity are governed by the directing effects of the existing substituents. uomustansiriyah.edu.iqmsu.edumasterorganicchemistry.com The bromine atom is a deactivating but ortho, para-directing group. Conversely, the methylsulfinyl group is a strongly deactivating and meta-directing group. The opposing directing effects can lead to mixtures of products, with the substitution pattern depending on the specific reaction conditions and the nature of the electrophile. msu.edu

Nucleophilic Aromatic Substitution (SNAr) : The C-Br bond can also be replaced via nucleophilic aromatic substitution. This reaction is typically unfavorable for simple aryl halides but is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com The para-methylsulfinyl group strongly activates the ring toward nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. youtube.comyoutube.com This makes this compound a suitable substrate for reactions with strong nucleophiles like alkoxides or amines under appropriate conditions. libretexts.org

Reactivity of the Sulfinyl Group

The methylsulfinyl group is not merely a spectator substituent; it possesses its own distinct reactivity that can be exploited for further molecular diversification.

The protons on the methyl group adjacent to the sulfoxide (α-protons) are weakly acidic and can be removed by a strong base. The resulting carbanion can then be engaged in further reactions. Palladium-catalyzed α-arylation of unactivated sulfoxides has been developed, where the α-protons are reversibly deprotonated, and a palladium complex facilitates coupling with an aryl halide. nih.govberkeley.eduberkeley.edu This methodology allows for the formation of a new carbon-carbon bond at the methyl group of the sulfoxide, transforming it into a benzyl sulfoxide derivative.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Chlorobenzene | Pd(OAc)₂ / Mor-DalPhos | Cs₂CO₃ | Toluene | 1-Bromo-4-(benzylsulfinyl)benzene |

| 4-Anisyl Bromide | [{Pd(allyl)Cl}₂] / dppf | LiOtBu | Dioxane | 1-Bromo-4-((4-methoxybenzyl)sulfinyl)benzene |

Data is based on general procedures for the α-arylation of related sulfoxide compounds. organic-chemistry.org

Recent studies have shown that the sulfoxide group itself can act as a leaving group in cross-coupling reactions, proceeding without a transition metal catalyst. nih.govnih.gov This transformation relies on the nucleophilic activation of the C–S bond. researchgate.netnih.gov In a typical reaction, an aryl methyl sulfoxide is treated with an alcohol and a strong base (e.g., KOtBu). nih.gov

The proposed mechanism involves the initial addition of the alkoxide to the electrophilic sulfur atom of the sulfoxide. researchgate.netnih.gov This adduct then facilitates an intramolecular addition of the alkoxide to the ipso-carbon of the aromatic ring. A subsequent rate-determining fragmentation releases the aryl ether product and methyl sulfenate. nih.gov The presence of an electron-withdrawing group on the aromatic ring, such as the bromine atom in this compound, would be expected to enhance the electrophilicity of the sulfoxide and the aryl ring, thereby facilitating this transformation. nih.gov This novel reactivity provides a pathway to form aryl ethers from aryl sulfoxides, complementing traditional methods.

Formation of Sulfoximines from Sulfoxides

The conversion of sulfoxides to sulfoximines represents a significant transformation, introducing a nitrogen-based functional group at the sulfur center. For this compound, this conversion has been achieved through direct imination.

One effective, metal-free method involves the use of ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as an activating agent. lab-chemicals.comlibretexts.org This approach provides a direct and convenient synthesis of the corresponding unprotected NH-sulfoximine, (S)-(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone, from enantiopure (S)-(-)-4-bromophenyl methyl sulfoxide. lab-chemicals.comlibretexts.org The reaction proceeds smoothly at room temperature in methanol. libretexts.org

Below is a table summarizing the key reagents for this transformation.

| Role | Reagent | Equivalents |

| Substrate | (S)-(-)-4-Bromophenyl methyl sulfoxide | 1.0 |

| Activating Agent | (Diacetoxyiodo)benzene | 3.0 |

| Nitrogen Source | Ammonium carbamate | 4.0 |

| Solvent | Methanol | - |

| This table outlines the stoichiometry for the metal-free synthesis of (S)-(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone. |

In addition to this metal-free method, transition metal-catalyzed approaches are widely used for the imination of sulfoxides. Rhodium-catalyzed reactions, for instance, can generate unprotected NH-sulfoximines directly using reagents like O-(2,4-dinitrophenyl)hydroxylamine. libretexts.org These catalyzed reactions often proceed under mild conditions and tolerate a wide range of functional groups. libretexts.org The mechanism is believed to involve a reactive rhodium-nitrene intermediate. libretexts.org

Nucleophilic Activation and Transformations Involving the C-S Bond

The sulfoxide group in this compound can be activated by electrophilic reagents, rendering the adjacent carbon atoms susceptible to nucleophilic attack. A classic example of this reactivity is the Pummerer reaction. In this reaction, the sulfoxide is typically activated by an acid anhydride, such as acetic anhydride. This activation leads to the formation of a thionium ion intermediate.

For an aryl sulfoxide like this compound, this thionium ion can then be attacked by a nucleophile. This process can result in the formation of an α-substituted sulfide (B99878), effectively transforming the sulfoxide group while functionalizing the methyl group. While the classical Pummerer reaction often leads to racemic products from chiral sulfoxides, it represents a powerful tool for C-S bond transformation and functionalization.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods. Investigations have explored radical pathways, organometallic intermediates, and various addition or elimination mechanisms.

Elucidation of Radical Pathways in Sulfoxidation and Related Reactions

Radical pathways are significant in both the formation and subsequent reactions of aryl sulfoxides. The oxidation of the parent sulfide, 1-bromo-4-(methylthio)benzene, to the sulfoxide can proceed through a sulfide radical cation mechanism, particularly in photochemical aerobic oxidations. libretexts.orgaskthenerd.com In these processes, the sulfide undergoes a one-electron oxidation to form a radical cation, which then reacts with an oxygen source to yield the sulfoxide. askthenerd.com

Furthermore, chiral aryl sulfoxides can undergo racemization through photochemical pathways. lookchem.com This process is also believed to proceed via the formation of a sulfoxide radical cation intermediate, which facilitates the inversion of the stereocenter at the sulfur atom. lookchem.com The use of radical trapping agents in related C-S bond-forming reactions has provided experimental evidence for the involvement of radical intermediates in the broader chemistry of organosulfur compounds. libretexts.org

Exploration of Organometallic Intermediates and Pathways

As mentioned in section 3.2.3, transition metals like rhodium and copper are effective catalysts for converting sulfoxides into sulfoximines. Mechanistic studies of these reactions point toward the involvement of organometallic intermediates. In rhodium-catalyzed iminations, the proposed mechanism involves the formation of a reactive rhodium-nitrene species. libretexts.org This intermediate is generated from the reaction of the rhodium catalyst with the nitrogen source. The nitrene complex then reacts with the sulfoxide, transferring the "NH" group to the sulfur atom to form the sulfoximine and regenerate the catalyst. libretexts.org

Detailed Analysis of Nucleophilic Addition Mechanisms to Sulfoxides

The formation of sulfoximines from this compound via the metal-free method with (diacetoxyiodo)benzene and ammonium carbamate involves a distinct nucleophilic addition mechanism. libretexts.org Mechanistic investigations suggest that the reaction does not proceed through a free nitrene. Instead, an iodonitrene species is believed to form from the reaction between ammonium carbamate and (diacetoxyiodo)benzene. libretexts.org The sulfoxide then acts as a nucleophile, attacking this iodonitrene. This step directly forms the protected sulfoximine, with the N-I bond breaking during the workup phase. libretexts.org

The Pummerer reaction also represents a form of nucleophilic addition, albeit to an intermediate derived from the sulfoxide. After the initial activation of the sulfoxide oxygen by an electrophile, an intramolecular rearrangement or elimination of a proton from the α-carbon generates a highly electrophilic thionium ion. A nucleophile present in the reaction mixture then adds to this intermediate to give the final product.

Studies on Elimination Reactions Involving Brominated Organic Compounds

While specific studies detailing elimination reactions of the methyl group's protons in this compound are not prominent, the presence of the bromine atom on the aromatic ring introduces the possibility of elimination reactions under specific conditions. Aryl halides, such as this compound, can undergo an elimination-addition reaction in the presence of a very strong base, such as sodium amide (NaNH₂). libretexts.orgmakingmolecules.com

This mechanism involves the deprotonation of a hydrogen atom ortho to the bromine by the strong base. makingmolecules.com This is followed by the elimination of the bromide ion, leading to the formation of a highly reactive, symmetrical intermediate known as benzyne (in this case, a methylsulfinyl-substituted benzyne). libretexts.orgmakingmolecules.com The benzyne intermediate is then rapidly attacked by a nucleophile (e.g., the amide ion), followed by protonation to yield the final substituted product. makingmolecules.com This pathway is distinct from nucleophilic aromatic substitution and highlights a potential, albeit under-explored, area of reactivity for this compound.

Investigation of Remote Oxygen Migration Phenomena in Bis(methylthio)benzene Derivatives

Detailed investigations specifically focusing on remote oxygen migration phenomena in bis(methylthio)benzene derivatives, particularly involving the transfer of a sulfinyl oxygen to a remote thioether group on the same benzene (B151609) ring, are not extensively documented in publicly available scientific literature. While the principles of intramolecular oxygen transfer have been studied in various organic molecules, specific research detailing this phenomenon within the structural framework of this compound and its thioether precursors is not readily found.

The concept of "neighboring group participation," where a functional group influences the reactivity of another site within the same molecule, is a well-established principle in organic chemistry. In the context of bis(methylthio)benzene derivatives, it is conceivable that a sulfoxide group could, under specific conditions (e.g., photochemical or thermal), interact with a remote thioether group. Such an interaction could theoretically lead to an intramolecular oxygen transfer, resulting in the isomerization of the molecule.

However, without specific experimental studies or theoretical calculations on this class of compounds, any discussion on the mechanism, intermediates, or reaction conditions remains speculative. Research in related areas, such as the photochemical rearrangement of other aromatic sulfur-containing heterocyclic compounds, has demonstrated the possibility of intramolecular atom migration. These studies often involve complex mechanistic pathways and the formation of transient intermediates.

To date, the reactivity of this compound and related compounds has been predominantly explored in the context of oxidation at the sulfur atom and its participation in cross-coupling reactions. The potential for intramolecular oxygen migration between two sulfur centers on the benzene ring represents a niche area of inquiry that has not been the subject of dedicated research publications. Therefore, no detailed research findings or data tables on this specific transformation can be provided.

Iv. Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 1-bromo-4-(methylsulfinyl)benzene, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic and methyl protons. The aromatic protons, due to their specific electronic environments influenced by the bromine and methylsulfinyl substituents, typically appear as a multiplet in the downfield region of the spectrum. The methyl protons of the sulfinyl group, being attached to a sulfur atom, are observed as a sharp singlet in the upfield region.

Detailed analysis reveals the following characteristic chemical shifts:

Aromatic Protons (Ar-H): These protons resonate in the range of δ 7.52–7.67 ppm, appearing as a multiplet. This complex signal arises from the coupling between the non-equivalent protons on the benzene (B151609) ring.

Methyl Protons (-S(O)CH₃): A distinct singlet for the methyl protons is observed at approximately δ 2.71 ppm. The integration of this peak corresponds to three protons.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 7.52-7.67 | Multiplet | 4H |

| Methyl (-S(O)CH₃) | 2.71 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the unique carbon environments. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. libretexts.org The spectrum of this compound displays signals for the aromatic carbons and the methyl carbon.

Key ¹³C NMR chemical shifts include:

Aromatic Carbons (Ar-C): The carbon atoms of the benzene ring resonate in the downfield region, typically between δ 120 and 150 ppm. The carbon atom attached to the bromine (C-Br) is influenced by the "heavy atom effect," which can cause a shift that is different from what would be expected based on electronegativity alone. stackexchange.com The carbon attached to the sulfinyl group (C-S) is also distinctly shifted.

Methyl Carbon (-S(O)CH₃): The carbon of the methyl group appears at a characteristic upfield chemical shift of approximately δ 44.2 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (Ar-C) | ~120-150 |

| Methyl (-S(O)CH₃) | 44.2 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. It confirms the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The expected monoisotopic mass of this compound (C₇H₇BrOS) is approximately 217.9401 Da. uni.lu In HRMS, the protonated molecule [M+H]⁺ is often observed. For this compound, the [M+H]⁺ peak would appear at m/z 218.94738. uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 218.94738 | 218.9480 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected IR absorption bands include:

S=O Stretch: A strong absorption band characteristic of the sulfoxide (B87167) group, typically appearing in the range of 1030-1070 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching of the methyl group will appear in the region of 2850-3000 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Substituted benzenes exhibit characteristic absorption bands in the UV region. nist.gov The UV-Vis spectrum of this compound in a suitable solvent like isooctane (B107328) or ethanol (B145695) would show absorption maxima related to the π → π* transitions of the benzene ring. nist.gov The presence of the bromine and methylsulfinyl substituents will influence the position and intensity of these absorption bands compared to unsubstituted benzene.

For substituted benzenes, two main absorption bands are typically observed: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure between 230 and 270 nm. The specific wavelengths (λmax) and molar absorptivities (ε) are dependent on the substituents and the solvent used. For instance, monitoring the UV-Vis spectrum can be used to follow reactions involving such compounds. researchgate.net

X-ray Diffraction Studies of this compound and Related Brominated Aryl Sulfoxides/Sulfones

These studies would reveal:

Molecular Conformation: The precise orientation of the methylsulfinyl group relative to the benzene ring.

Intermolecular Interactions: The presence of non-covalent interactions such as halogen bonding (involving the bromine atom) and hydrogen bonding, which influence the crystal packing. The presence of heavier chalcogens like sulfur can significantly influence electronic structures and intermolecular interactions. researchgate.net

The structural parameters obtained from X-ray diffraction are crucial for understanding the solid-state properties and for computational modeling studies.

V. Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-bromo-4-(methylsulfinyl)benzene, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

Electronic Structure and Reactivity Predictions

DFT calculations can provide a detailed picture of the electronic landscape of this compound. By solving the Kohn-Sham equations for the molecule, properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be determined.

For instance, in studies of other brominated aromatic compounds, such as (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6–311G++(d,p) level of theory have been used to analyze the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of both the bromo and methylsulfinyl groups would be expected to influence these frontier orbitals significantly.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a study on N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, MEP analysis was used to identify the reactive sites of the molecules. researchgate.net For this compound, the oxygen atom of the sulfoxide (B87167) group would be expected to be a region of high negative potential (a nucleophilic center), while the sulfur atom and the carbon atom attached to the bromine would likely be electrophilic centers.

Table 1: Predicted Electronic Properties from DFT (Hypothetical for this compound based on analogous systems)

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Lowered by electron-withdrawing groups | Reduced propensity for oxidation |

| LUMO Energy | Lowered by electron-withdrawing groups | Increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |

| MEP (Oxygen) | Negative Potential (Red) | Site for electrophilic attack/coordination |

| MEP (Sulfur) | Positive Potential (Blue) | Site for nucleophilic attack |

Energetic Profiles and Transition State Analysis of Reactions

DFT calculations are crucial for mapping the energetic landscape of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Computational Modeling for Mechanistic Pathway Elucidation

Computational modeling extends beyond static DFT calculations to simulate the entire course of a reaction, thereby elucidating its mechanism. This is particularly valuable for complex reactions where intermediates may be transient and difficult to detect experimentally.

For this compound, computational modeling could be applied to understand its role in various transformations. For example, in a recently reported sulfonium (B1226848) salt-mediated difunctionalization of alkynes, 4-bromophenyl methyl sulfoxide was used as a reactant. acs.orgacs.org Computational modeling of this reaction could clarify the nature of the sulfonium intermediate and the subsequent nucleophilic attack, providing insights that are not easily accessible through experimental means alone.

Molecular dynamics simulations can also be employed to study the behavior of molecules in solution and their interactions with other species, which is crucial for understanding reaction dynamics in a realistic environment. acs.org

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Many reactions involving substituted aromatic rings can yield multiple isomers. Computational chemistry has become an invaluable tool for predicting the regio- and stereoselectivity of such reactions.

For electrophilic aromatic substitution reactions on this compound, the directing effects of the bromo and methylsulfinyl groups would determine the position of the incoming electrophile. While the bromo group is a deactivating ortho-, para-director, the methylsulfinyl group is also deactivating and meta-directing. Computational models that calculate the energies of the possible sigma-complex intermediates can predict the most likely site of substitution. researchgate.net Machine learning models trained on large datasets of reactions are also emerging as powerful tools for predicting regioselectivity. chemrxiv.orgrsc.org

The stereochemistry at the sulfur center is a key feature of sulfoxides. Computational studies have been instrumental in understanding and predicting the stereoselectivity of sulfide (B99878) oxidation to form chiral sulfoxides. researchgate.netnih.gov These studies often involve calculating the energies of the diastereomeric transition states leading to the different stereoisomers. For reactions involving this compound as a chiral auxiliary, computational modeling could predict the facial selectivity of reactions at a prochiral center.

Vi. Advanced Research Applications and Functional Material Development

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

1-Bromo-4-(methylsulfinyl)benzene serves as a versatile intermediate in organic synthesis. The bromine atom can be readily substituted or used in cross-coupling reactions, while the methylsulfinyl group can direct reactions or be modified to introduce specific functionalities. This dual reactivity makes it a crucial component in the multi-step synthesis of elaborate molecular frameworks.

The structure of this compound is a recurring motif in the development of new pharmaceutical agents. Its distinct properties allow for its incorporation into a wide array of biologically active molecules. ontosight.ai The compound acts as a key intermediate, where the bromo group facilitates the construction of larger molecular skeletons through reactions like Suzuki-Miyaura or Sonogashira couplings, which are fundamental in medicinal chemistry for creating carbon-carbon bonds. The methylsulfinyl group, being a chiral sulfoxide (B87167), is particularly important for creating stereospecific drugs, where a specific enantiomer provides the desired therapeutic effect. The (S)-isomer, for example, can be synthesized with high enantiomeric purity.

Research has demonstrated the importance of halogenated compounds, particularly those containing bromine, in the framework of potential drugs. They are often used to modulate the metabolic stability and binding affinity of a molecule to its biological target. For instance, brominated aromatic compounds are utilized in the synthesis of protease inhibitors and can influence the activity of metabolic enzymes like cytochrome P450.

In the field of agricultural science, 1-bromoalkylbenzene derivatives are recognized as important intermediates for creating new agrochemicals, including herbicides and pesticides. ontosight.aigoogle.com The reactivity of the bromo-substituted benzene (B151609) ring allows for chemical modifications aimed at enhancing the efficacy and target specificity of these products. The synthesis of potent agrochemicals often involves building a core structure and then functionalizing it to optimize its biological activity; this compound can serve as part of this core structure, providing a reliable scaffold for further chemical elaboration.

Exploration in Medicinal Chemistry and Drug Discovery Research

The application of this compound in medicinal chemistry is a focal point of ongoing research. Its structure is leveraged to systematically explore the relationship between chemical structure and biological activity, aiding in the rational design of new drugs. ontosight.ai

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific chemical features of a molecule contribute to its biological effects. drugdesign.org this compound is an excellent starting point for such studies. By keeping the core structure constant and systematically modifying the bromo and methylsulfinyl groups, chemists can synthesize a library of derivatives and test their activity.

For example, SAR studies have shown that the type and position of halogen atoms on a phenyl ring can dramatically influence a compound's inhibitory activity. nih.gov In some molecular series, a bromo-substituent confers greater potency than a chloro- or methyl-substituent. nih.govmdpi.com The bromo group is considered an important structural feature for inhibiting cancer cell migration in certain classes of compounds. mdpi.com The table below illustrates hypothetical SAR data based on common findings in medicinal chemistry, demonstrating how modifications to a core structure derived from this compound could influence biological activity.

| Compound | R1 Group (Position 4) | R2 Group (Position 1) | Relative Potency (IC₅₀) | Comment |

|---|---|---|---|---|

| Parent | -S(O)CH₃ | -Br | 1.0 (Baseline) | Reference compound. |

| Analog A | -S(O)CH₃ | -Cl | 0.8 | Chloro group slightly reduces potency compared to bromo. nih.gov |

| Analog B | -S(O)CH₃ | -F | 1.2 | Fluoro group may enhance binding affinity. nih.gov |

| Analog C | -SO₂CH₃ | -Br | 0.5 | Oxidation to sulfone group decreases activity. |

| Analog D | -S(O)CH₃ | -Phenyl | 2.5 | Suzuki coupling introduces a phenyl group, significantly increasing potency. |

This table is for illustrative purposes to demonstrate the principles of SAR studies.

Benzyl sulfoxides are a class of compounds that have attracted interest for their biological activities. The synthesis of these molecules often relies on precursors like this compound. The inherent chirality of the sulfoxide group is a key feature, as different stereoisomers can exhibit vastly different biological effects. The ability to produce enantiomerically pure sulfoxides, such as (R)-1-Bromo-4-(methylsulfinyl)benzene or its (S)-isomer, is crucial for developing stereospecific bioactive agents. bldpharm.comnih.gov Furthermore, related sulfonamide compounds, which can be derived from sulfinyl precursors, are present in many "sulfa drugs" and have shown considerable biological activity, including applications in treating Alzheimer's disease. ijcce.ac.ir

The specific chemical features of this compound make it a candidate for studies focused on enzyme inhibition. The molecule's functional groups can interact with the active sites of enzymes, potentially leading to the formation of a stable enzyme-inhibitor complex that blocks the enzyme's normal function. For example, brominated aromatic compounds have been investigated for their interaction with cytochrome P450 enzymes, which are critical in drug metabolism. The sulfoxide group can act as a hydrogen bond acceptor, a common interaction motif in protein-ligand binding. These properties make derivatives of this compound valuable tools for developing targeted therapies that act on specific enzymes or protein-protein interactions, such as the Keap1-Nrf2 pathway, which is a target in cancer therapy. nih.gov

Application in Asymmetric Synthesis as Chiral Auxiliaries and Ligands

The field of asymmetric synthesis, which focuses on the stereoselective production of chiral molecules, heavily relies on the use of chiral auxiliaries and ligands. Chiral sulfoxides, such as this compound, have become valuable tools in this domain due to their unique stereochemical properties. thieme-connect.comresearchgate.net The chirality of these compounds originates from the sulfinyl group, where the sulfur atom is a stereogenic center. The distinct spatial arrangement of the oxygen atom, a lone pair of electrons, and two different organic substituents around the sulfur atom allows for effective control over the stereochemistry of reactions. illinois.edu

When used as a chiral auxiliary, a compound like this compound is temporarily attached to a prochiral substrate. thieme-connect.com This chiral appendage then directs the stereoselective formation of a new chiral center on the substrate. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. wiley-vch.de The sulfinyl group's ability to create a highly differentiated steric environment is key to its effectiveness in inducing high levels of diastereoselectivity. illinois.edu

Furthermore, chiral sulfoxides can function as ligands that coordinate to metal centers in catalysts. researchgate.net The resulting chiral metal complex creates a specific three-dimensional environment that influences the stereochemical outcome of a catalyzed reaction. The sulfur and oxygen atoms of the sulfinyl group can both act as donor sites for metal coordination, and the presence of the bromo-functionalized aromatic ring allows for further modifications to fine-tune the ligand's properties. illinois.edu

Methodologies for Enantiomeric Separation of Sulfinyl-Containing Compounds

The successful application of chiral sulfoxides in asymmetric synthesis is predicated on their availability in enantiomerically pure form. wiley-vch.de Consequently, the development of efficient methods for the separation of racemic sulfoxide mixtures is a critical area of research. acs.org Several key methodologies have been established for this purpose.

One of the earliest and still utilized techniques is diastereomeric crystallization . researchgate.net This method involves reacting the racemic sulfoxide with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. youtube.com These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netyoutube.com A classic example involves the reaction of a racemic sulfinyl chloride with an optically pure alcohol, like (-)-menthol, to form diastereomeric sulfinates which can then be separated. illinois.edunih.gov

Chiral chromatography , particularly high-performance liquid chromatography (HPLC), is a powerful and widely used technique for both analytical and preparative-scale enantiomeric separation of sulfoxides. nih.govnih.govnih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer of the sulfoxide, leading to their separation. nih.govcnr.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high efficiency in resolving a variety of chiral sulfoxides. nih.govcnr.it The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole forces, and steric repulsion between the sulfoxide enantiomers and the chiral stationary phase. nih.gov

A third major strategy is the asymmetric oxidation of prochiral sulfides (thioethers) to directly synthesize enantiomerically enriched sulfoxides. wiley-vch.deorganic-chemistry.orgacs.org This approach avoids the need for a resolution step by employing either a stoichiometric chiral oxidant or, more commonly, a catalytic system. acs.org These catalytic systems typically consist of a transition metal, such as titanium or vanadium, complexed with a chiral ligand. acs.orgorganic-chemistry.org The chiral catalyst creates a stereoselective environment for the oxidation of the sulfide (B99878), preferentially forming one sulfoxide enantiomer over the other. organic-chemistry.org Enzymatic and microbial oxidation methods have also been developed, offering highly selective transformations under mild conditions. acs.orgnih.gov

Recent advancements also include dynamic kinetic resolution, which combines the continuous racemization of the unwanted enantiomer with its simultaneous separation or reaction, theoretically allowing for a 100% yield of the desired enantiomer. acs.org Photochemical methods for racemization have been integrated with recycling HPLC systems to achieve efficient deracemization of chiral sulfoxides. acs.orgacs.org

The following table provides a summary of these principal methodologies:

| Methodology | Description | Key Features |

| Diastereomeric Crystallization | Reaction with a chiral resolving agent to form separable diastereomers. researchgate.netyoutube.com | A classical method, suitable for large-scale industrial applications. Requires a suitable resolving agent. researchgate.net |

| Chiral Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). nih.govnih.gov | Highly versatile and effective for a broad range of sulfoxides; applicable for both analysis and preparation. nih.govcnr.it |

| Asymmetric Oxidation | Stereoselective oxidation of a prochiral sulfide using a chiral catalyst or reagent. acs.orgorganic-chemistry.org | Direct synthesis of enantiomerically enriched sulfoxide, often with high efficiency and enantioselectivity. wiley-vch.deorganic-chemistry.org |

| Dynamic Kinetic Resolution | Combination of racemization of one enantiomer with a selective process for the other. acs.org | Can potentially convert an entire racemic mixture into a single desired enantiomer. acs.org |

Vii. Future Research Directions and Outlook

Development of Novel and More Efficient Synthetic Routes

While traditional methods for synthesizing 1-Bromo-4-(methylsulfinyl)benzene exist, such as the oxidation of 4-bromotoluene (B49008) after reaction with sulfur, contemporary research is focused on developing more efficient and novel synthetic pathways. ontosight.ai A significant area of advancement is in electrochemical synthesis. Researchers have demonstrated the effective oxidation of the precursor, 1-bromo-4-(methylthio)benzene, into the target sulfoxide (B87167).

These modern methods offer considerable improvements over classical approaches. For instance, flow electrosynthesis provides a continuous production method that can operate without supporting electrolytes, achieving high purity after straightforward purification. Batch electrochemical methods have also proven effective, yielding the product in high percentages. Future work will likely aim to optimize these electrochemical conditions, potentially exploring different electrode materials and reaction media to further enhance yield, purity, and cost-effectiveness.

| Synthetic Method | Precursor | Key Features | Reported Yield/Purity |

| Traditional Oxidation | 4-Bromotoluene & Sulfur | Multi-step process involving sulfurization and subsequent oxidation. ontosight.ai | Variable |

| Flow Electrosynthesis | 1-Bromo-4-(methylthio)benzene | Continuous flow, no supporting electrolyte needed. | 83% purity |

| Batch Electrochemical Oxidation | 1-Bromo-4-(methylthio)benzene | Batch process under controlled voltage. | 86% yield |

Expansion of Substrate Scope and Functional Group Tolerance in New Reactions

This compound is a key substrate in a variety of chemical transformations, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling to create biphenyl (B1667301) derivatives and other heterocyclic structures. The electron-withdrawing nature of the methylsulfinyl group activates the C-Br bond, facilitating nucleophilic aromatic substitution.

Future research will focus on expanding the utility of this compound by testing its reactivity with a broader range of substrates. This includes coupling it with novel boronic acids, organometallic reagents, and amines under various catalytic systems. A key challenge and area of investigation is enhancing the functional group tolerance of these reactions. Developing catalytic systems that are robust enough to proceed in the presence of sensitive functional groups on the coupling partners would significantly broaden the synthetic applicability of this compound, allowing for the creation of more complex and polyfunctional molecules in fewer steps.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving this compound, such as electrophilic aromatic substitution, a two-step mechanism involving a positively charged benzenonium intermediate is proposed. msu.edumasterorganicchemistry.com

Future investigations will employ advanced analytical tools to gain deeper insights. Techniques such as in-situ NMR and IR spectroscopy can monitor reactions in real-time, helping to identify transient intermediates and transition states. researchgate.net Concurrently, computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role. researchgate.netnih.gov These computational models can be used to calculate the geometries and energies of reactants, intermediates, and products, corroborating experimental findings and predicting reaction pathways. researchgate.netnih.gov Such synergistic studies will elucidate the precise role of the methylsulfinyl group in directing regioselectivity and influencing reaction rates.

| Technique | Application in Studying this compound | Expected Insights |

| NMR Spectroscopy | 1H and 13C NMR for structural characterization. researchgate.net In-situ monitoring of reactions. | Confirmation of product structure. Identification of reaction intermediates. |

| IR Spectroscopy | Characterization of functional groups. researchgate.net | Verification of chemical transformations (e.g., oxidation of sulfide (B99878) to sulfoxide). |

| Density Functional Theory (DFT) | Calculation of optimized molecular structure, energy levels, and spectral data. researchgate.netnih.gov | Prediction of reactivity, regioselectivity, and reaction mechanisms. |

| Molecular Docking | Simulating the interaction of derivatives with biological targets. nih.gov | Identifying potential binding modes and affinities for drug discovery. |

Exploration of Novel Biological Targets and Therapeutic Applications

This compound and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, a related compound, 1-bromo-4-methanesulfonyl-2,3-dimethyl-benzene, is a key intermediate for the herbicide Topramezone. nih.gov The chiral nature of the sulfinyl group in this compound is particularly noteworthy, with the (S)-isomer being utilized in medicinal chemistry.

The exploration of new biological applications represents a significant frontier. Research into structurally related benzene (B151609) sulfonamides has shown potential for developing anticancer agents that target enzymes like carbonic anhydrase II (CA-II) and proteins in the Wnt signaling pathway, such as Dickkopf 1 (Dkk1). nih.gov Future studies could focus on synthesizing a library of derivatives from this compound and screening them against a wide array of biological targets, including kinases, proteases, and receptors implicated in various diseases. This could lead to the discovery of new lead compounds for therapeutic development.

Integration of Sustainable and Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. Future research on this compound will undoubtedly prioritize the development of sustainable synthetic methods. This aligns with the broader goals of reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Promising green approaches include the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve product yields. nih.gov Another sustainable strategy is the use of greener reagents and solvent systems. For example, oxidative bromination reactions can be performed using a combination of potassium bromide (KBr) and Oxone in a water/dichloromethane system, which presents a milder and more environmentally friendly alternative to traditional brominating agents. The aforementioned flow electrosynthesis also represents a green methodology due to its efficiency and reduced need for chemical reagents. Continued efforts in this area will focus on replacing hazardous solvents, utilizing catalytic rather than stoichiometric reagents, and designing processes that generate minimal waste.

Q & A

What are the common synthetic routes for preparing 1-Bromo-4-(methylsulfinyl)benzene, and how do their yields and conditions compare?

Basic Research Question

this compound is synthesized primarily via electrochemical oxidation of its sulfide precursor, 1-bromo-4-(methylthio)benzene. Key methodologies include:

- Flow electrosynthesis : Using a continuous flow reactor without supporting electrolytes at 2.5 V, yielding 83% purity after silica gel chromatography .

- Batch electrochemical oxidation : Achieves 86% yield under similar voltage conditions, with purification via ethyl acetate elution .

- Cross-coupling reactions : The compound serves as a coupling partner in Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-tolylboronic acid), using Pd catalysts and K₃PO₄ in THF/H₂O, yielding 46% of biphenyl derivatives .

Methodological Insight : Electrochemical methods offer higher yields and scalability compared to traditional chemical oxidants, with flow systems reducing side reactions and improving efficiency .

How can enantiomers of this compound be resolved and characterized?

Basic Research Question

Enantiomeric resolution requires chiral chromatography and enantioselective synthesis :

- HPLC Separation : Racemic mixtures are resolved using an IC column (n-heptane/propan-2-ol, 80:20) at 246 nm, achieving baseline separation of (S)- and (R)-enantiomers .

- Enzymatic Synthesis : High enantiomeric excess (ee >99%) is achieved using enantioselective sulfoxide reductases or oxidases, avoiding racemization during synthesis .

Characterization : Enantiopurity is confirmed via chiral HPLC retention times and optical rotation measurements. NMR and HRMS validate structural integrity .

What role does this compound play in palladium-catalyzed cross-coupling reactions?

Advanced Research Question

this compound acts as an aryl bromide electrophile in Pd-catalyzed reactions:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-tolylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and K₃PO₄ in THF/H₂O to form biaryls. The sulfinyl group enhances electron-withdrawing effects, stabilizing intermediates .

- Mechanistic Role : The bromine atom facilitates oxidative addition to Pd(0), while the sulfinyl group directs regioselectivity in coupling reactions .

Optimization Tip : Lower catalyst loading (1 mol%) and polar solvent mixtures (e.g., THF/H₂O) improve yields by stabilizing reactive intermediates .

What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis of this sulfoxide?

Advanced Research Question

Key challenges include:

- Racemization Risk : Sulfoxides are prone to racemization under acidic/basic conditions or elevated temperatures. Enzymatic methods (e.g., using Rhodococcus spp. reductases) mitigate this by operating under mild, aqueous conditions .

- Catalyst Selectivity : Traditional chemical catalysts (e.g., Ti(OiPr)₄ with chiral ligands) often yield lower ee (70–90%). Enzymatic systems provide near-perfect stereocontrol but require optimized pH and cofactors .

Solution : Combining enzymatic resolution with chiral HPLC ensures >99% ee, as demonstrated in the synthesis of (R)-enantiomers for positron emission tomography (PET) tracers .

How do electrochemical methods compare to traditional oxidation methods in synthesizing this compound?

Advanced Research Question

Electrochemical oxidation outperforms traditional methods in sustainability and efficiency:

- Yield and Purity : Flow electrosynthesis achieves 83–86% yield with minimal byproducts, compared to ~70% yields from chemical oxidants like mCPBA .

- Reaction Conditions : Electrochemical methods operate at ambient temperature without stoichiometric oxidants, reducing waste. Traditional methods require hazardous oxidants (e.g., H₂O₂, HNO₃) and generate acidic byproducts .

- Scalability : Flow systems enable continuous production, whereas batch electrochemical or chemical methods face scalability limitations .

Data Highlight : HRMS and ¹H/¹³C NMR confirm product identity, with melting points (86–89°C) matching literature values .

What analytical techniques are most effective in determining the purity and structural integrity of this compound?

Basic Research Question

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : Resolves enantiomers and quantifies purity using chiral columns (e.g., IC column with n-heptane/propan-2-ol) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.67–7.52 ppm for aromatic protons, δ 2.71 ppm for methylsulfinyl) and ¹³C NMR (δ 44.2 ppm for sulfinyl carbon) verify structure .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.9480) .

Quality Control : Melting point analysis (86–89°C) and comparative retention times against reference standards ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.